Ethyl 2,4-dimethylbenzoylformate
Overview
Description
Ethyl 2,4-dimethylbenzoylformate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dimethylbenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethylbenzoyl chloride with ethyl formate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2,4-dimethylbenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism by which ethyl 2,4-dimethylbenzoylformate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting their activity.
Membrane Disruption: It may disrupt cellular membranes, leading to changes in cell permeability.
Antioxidant Activity: The compound exhibits antioxidant properties, which can scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Ethyl 2,4-dimethylbenzoylformate can be compared with other similar compounds to highlight its uniqueness:
Ethyl Benzoylformate: Similar structure but lacks the methyl groups at positions 2 and 4.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,4-Dimethylbenzoyl Chloride: Precursor in the synthesis of this compound.
These comparisons show that the presence of the ethyl ester group and the specific positioning of the methyl groups contribute to the unique properties and reactivity of this compound.
Properties
IUPAC Name |
ethyl 2-(2,4-dimethylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSICOONSJFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531008 | |
Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80120-33-8 | |
Record name | Ethyl (2,4-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20531008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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